2-Amino-5-Chloro-4-methoxyphenol physical and chemical properties
2-Amino-5-Chloro-4-methoxyphenol physical and chemical properties
Technical Whitepaper: 2-Amino-5-Chloro-4-Methoxyphenol – Physicochemical Profiling and Synthetic Applications
Executive Summary
In the landscape of advanced organic synthesis, densely functionalized aromatic building blocks are critical for developing complex molecular architectures. 2-Amino-5-chloro-4-methoxyphenol is a highly versatile intermediate characterized by its unique ortho-aminophenol motif, flanked by halogen and ether substituents. This technical guide elucidates the physicochemical properties, mechanistic reactivity, and validated experimental workflows for this compound, specifically highlighting its role in the synthesis of neuromuscular therapeutics and industrial complex dyes.
Physicochemical Properties & Structural Logic
Understanding the physical and chemical parameters of 2-Amino-5-chloro-4-methoxyphenol is foundational for predicting its behavior in multi-step synthetic pathways.
| Property | Value |
| Chemical Name | 2-Amino-5-chloro-4-methoxyphenol |
| CAS Number | 98280-37-6[1] |
| Molecular Formula | C7H8ClNO2[1] |
| Molecular Weight | 173.60 g/mol [1] |
| SMILES String | COc1cc(N)c(cc1Cl)O[1] |
| Predicted pKa | 9.30 ± 0.23[2] |
Mechanistic Structural Logic: The reactivity of this molecule is dictated by the electronic push-pull dynamics of its four substituents. The electron-donating methoxy group (-OCH₃) at the para position relative to the amine exerts a positive resonance effect (+R), significantly enhancing the nucleophilicity of the primary amine. Conversely, the electron-withdrawing chlorine atom (-Cl) at the meta position relative to the hydroxyl group exerts a strong inductive effect (-I). This inductive pull slightly acidifies the phenolic proton compared to an unsubstituted phenol, resulting in a predicted pKa of 9.30[2]. This specific pKa is highly advantageous, as it allows the hydroxyl group to remain protonated (and thus less reactive) during initial amine-directed electrophilic attacks under neutral conditions, enabling precise regiocontrol during cyclization reactions.
Mechanistic Reactivity Mapping
The true value of 2-Amino-5-chloro-4-methoxyphenol lies in its multi-nodal reactivity. The ortho-aminophenol configuration is a privileged scaffold for forming 6-membered O,N-heterocycles (such as 1,4-oxazines and benzoxazines)[3]. Additionally, the primary amine is primed for diazotization to form complex azo dyes[4], while the aryl chloride provides a handle for transition-metal-catalyzed cross-coupling.
Figure 1: Structural motifs and downstream synthetic pathways of 2-Amino-5-chloro-4-methoxyphenol.
Experimental Workflows & Self-Validating Protocols
The following protocol details the utilization of 2-Amino-5-chloro-4-methoxyphenol in a cyclocondensation reaction to form a heterocyclic core, a critical step in the synthesis of ClC-1 ion channel inhibitors used for treating neuromuscular disorders[3].
Protocol: Synthesis of Benzoxazine/Phenoxazine Intermediates
Objective: Regioselective cyclocondensation of 2-amino-5-chloro-4-methoxyphenol with an electrophilic coupling partner.
Reagents:
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2-Amino-5-chloro-4-methoxyphenol (1.97 g, 11.3 mmol)[3]
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Electrophile (e.g., an α-halo ketone or acyl chloride, 1.05 equiv)
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Anhydrous Acetonitrile (25 mL)[3]
Step-by-Step Methodology & Causality:
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Initiation: Dissolve 1.97 g of 2-amino-5-chloro-4-methoxyphenol in 25 mL of anhydrous acetonitrile in a flame-dried flask. Cool the mixture to 0 °C under an inert argon atmosphere[3].
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Causality: Electron-rich aminophenols are highly susceptible to premature oxidative degradation (forming dark, tarry quinone-imines) when exposed to air at room temperature. Cooling to 0 °C kinetically suppresses these side reactions prior to the addition of the coupling partner.
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Coupling: Add the electrophile dropwise over 15 minutes. Remove the ice bath, allow the mixture to warm to ambient temperature, and stir for 16 hours[3].
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Causality: The gradual warming ensures a kinetically controlled initial attack by the highly nucleophilic primary amine, followed by a thermodynamically driven intramolecular ring closure via the phenolic oxygen, ensuring high regioselectivity.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure to yield a crude residue[3].
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Purification (Self-Validating Step): Re-dissolve the crude mixture in a minimal amount of dichloromethane. Filter the solution through a tightly packed Celite pad, eluting with a highly polar 20% CH₃OH / CH₂Cl₂ solvent system[3].
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Causality: Aminophenol reactions frequently generate insoluble, high-molecular-weight polymeric byproducts. The Celite pad acts as a physical trap for these polymers and inorganic salts. The aggressive 20% methanol eluent ensures that the desired polar heterocyclic product is quantitatively washed through the pad, leaving the impurities behind.
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Validation: Evaporate the filtrate to obtain the product as a brown gum (typically ~95% yield)[3].
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Self-Validation Check: Confirm structural integrity via ¹H NMR (300 MHz, CDCl₃). The successful cyclization is validated by the disappearance of the broad singlet corresponding to the primary amine protons, while the retention of the methoxy singlet (~3.8–3.9 ppm) and the distinct aromatic proton shifts (e.g., singlets near 7.02 ppm) confirm the core scaffold remains intact[3].
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Industrial & Therapeutic Applications
Neuromuscular Therapeutics: The primary modern application of 2-Amino-5-chloro-4-methoxyphenol is as a building block for ClC-1 ion channel inhibitors. These compounds are actively researched for the treatment and amelioration of neuromuscular disorders, including the reversal of drug-induced neuromuscular blockade[3]. The compound's ability to cleanly form 1,4-oxazine derivatives makes it an indispensable starting material in this medicinal chemistry space[3].
Complex Industrial Dyes: Historically and industrially, the compound is utilized in the synthesis of asymmetrical polyazo chromium complex dyes. By diazotizing the primary amine and coupling it with components like resorcinol, manufacturers create 1:2 chromium complexes. The specific electronic tuning provided by the methoxy and chloro groups on the 2-Amino-5-chloro-4-methoxyphenol scaffold yields dyes with exceptional coloristic properties and fastness, primarily used for dyeing leather and textiles in deep orange-red to black shades[4].
Sources
- 1. appchemical.com [appchemical.com]
- 2. Phenol, 2-amino-5-chloro-4-methoxy- | 98280-37-6 [amp.chemicalbook.com]
- 3. WO2024121130A1 - Compounds for the treatment of neuromuscular disorders - Google Patents [patents.google.com]
- 4. US4874848A - Asymmetrical polyazo chromium complex dyes comprising resorcinol as a coupling component - Google Patents [patents.google.com]
